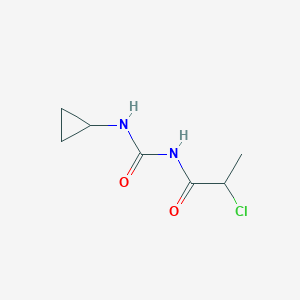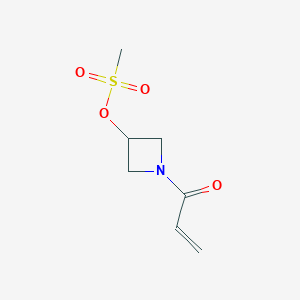![molecular formula C14H13N3O4 B2885967 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1286722-37-9](/img/structure/B2885967.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzo[d][1,3]dioxol-5-yl group attached to an acetamide moiety, which is further connected to a 4-methylpyrimidin-2-yl group. The intricate arrangement of these functional groups makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group. This can be achieved through the reaction of catechol with methylene chloride in the presence of an acid catalyst[_{{{CITATION{{{_1{5- ( ( (1R,3aR,4S,6aR)-4- (Benzo [d] [1,3]dioxol-5-yl)hexahydrofuro 3 .... The resulting intermediate is then reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine: The compound has been investigated for its potential therapeutic effects. Studies have explored its use in treating conditions such as cancer, inflammation, and infectious diseases. Its mechanism of action involves the modulation of specific molecular pathways, making it a candidate for further research and development.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the manufacturing of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide exerts its effects involves the interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the activation or inhibition of certain pathways. This modulation of biological processes results in the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxynaphthalen-2-yl)acetamide
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpyrimidin-2-yl)acetamide
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methylpyrimidin-4-yl)acetamide
Uniqueness: N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide stands out due to its specific structural features and reactivity. Unlike its similar compounds, it exhibits unique binding affinities and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-9-4-5-15-14(16-9)19-7-13(18)17-10-2-3-11-12(6-10)21-8-20-11/h2-6H,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFLGCXUFATLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(cyanomethyl)-N-cyclopropyl-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2885884.png)



![[(2-Acetylphenyl)carbamoyl]methyl3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate](/img/structure/B2885889.png)



![2-(4-BUTOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2885895.png)
![2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2885899.png)




